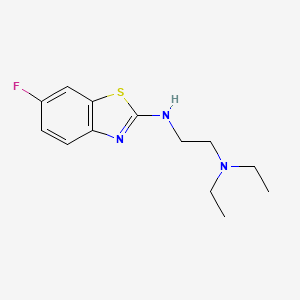

N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Description

Properties

IUPAC Name |

N',N'-diethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3S/c1-3-17(4-2)8-7-15-13-16-11-6-5-10(14)9-12(11)18-13/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNNKPONPSBTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Substitution Approach

The most prevalent method involves the nucleophilic substitution of a suitably substituted benzothiazole derivative with a diethyl-ethane-1,2-diamine precursor. This approach is characterized by the following steps:

- Step 1: Synthesis of 6-fluoro-1,3-benzothiazol-2-amine or its derivative, typically via cyclization of 2-aminothiophenol with fluorinated reagents.

- Step 2: Activation of the benzothiazole ring, often through halogenation at the 2-position to introduce a good leaving group (e.g., chloride or bromide).

- Step 3: Nucleophilic attack by N,N-diethylethane-1,2-diamine, leading to the formation of the target compound.

This method benefits from high regioselectivity and is adaptable to various substitutions on the benzothiazole ring.

Multi-Component and Microwave-Assisted Synthesis

Recent advances have employed multicomponent reactions (MCR) and microwave irradiation to streamline synthesis:

- MCR Approach: Combining 2-aminothiophenol, fluorinated aldehydes, and ethane-1,2-diamine derivatives in a single step to form the benzothiazole core with subsequent functionalization.

- Microwave-Assisted Synthesis: Accelerates reaction rates, improves yields, and reduces by-products, especially in cyclization and substitution steps.

Coupling via Diazo or Biginelli Reactions

Alternative pathways include:

- Diazo Coupling: Formation of diazo intermediates followed by coupling with diamines.

- Biginelli Reaction: For constructing heterocyclic frameworks fused with benzothiazole moieties, although less common for this specific compound.

Reaction Conditions and Optimization

Purification and Characterization

Post-synthesis, purification typically involves:

- Column chromatography using silica gel with suitable eluents (e.g., ethyl acetate/hexane mixtures).

- Recrystallization from ethanol or acetonitrile to achieve >95% purity.

- Characterization via NMR, MS, IR, and elemental analysis to confirm structure and purity.

Research Findings and Recent Developments

Recent studies highlight the significance of optimizing reaction parameters to improve yields and reduce by-products. For instance, the work by Yadav et al. (2023) emphasizes the utility of microwave irradiation in synthesizing benzothiazole derivatives with enhanced biological activity, which can be adapted for this compound's synthesis.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N’-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives

Reduction: Formation of reduced amine derivatives

Substitution: Formation of substituted benzothiazole derivatives

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives as anti-tubercular agents. N,N-Diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine has been synthesized and evaluated for its activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).

A study conducted by Shaikh et al. synthesized various benzothiazole derivatives and assessed their anti-tubercular properties. The findings indicated that compounds with similar structures to N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine exhibited promising activity against Mtb strains with MIC values ranging from 0.08 to 0.32 μM .

Table 1: Anti-Tubercular Activity of Related Compounds

| Compound | R Group | IC50 (μM) | MIC (μM) |

|---|---|---|---|

| 7a | H | 7.7 ± 0.8 | 0.08 |

| 7e | 4-F | 9.2 ± 1.5 | 0.09 |

| 7f | CF3 | 11.1 ± 1.8 | 0.09 |

The structural modifications in these compounds suggest that the presence of a fluorine atom significantly enhances biological activity, which may be a critical factor for developing new anti-TB therapies .

Inhibitory Activity on Kinases

Another area of interest is the modulation of protein kinase activity. Compounds similar to N,N-Diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine have shown potential in inhibiting specific kinases involved in cancer proliferation pathways.

Case Study: Inhibition of Kinase Activity

A patent application describes compounds designed to modulate protein kinase enzymatic activity for therapeutic purposes in cancer treatment . The benzothiazole moiety is known for its ability to interact with various biological targets, making it a suitable candidate for further exploration in oncology.

Synthesis and Characterization

The synthesis of N,N-Diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine involves several steps that include the formation of intermediate compounds followed by final coupling reactions. The synthesis process is crucial for optimizing yield and purity for subsequent biological testing.

Synthesis Overview

The general synthetic route involves:

- Formation of Benzothiazole Derivative : Utilizing starting materials such as thiourea and appropriate halides.

- Alkylation Reaction : Introducing diethylamine groups to form the final product.

- Purification : Employing techniques like recrystallization or chromatography to achieve desired purity levels.

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. The fluorine atom may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

The benzothiazole ring is a critical pharmacophore in many bioactive molecules. Key analogs of the target compound include:

Key Observations :

- Fluoro vs.

Ethylenediamine Backbone Modifications

The ethylenediamine linker is a common feature in coordination chemistry and drug design. Notable comparisons include:

- Schiff Base Ligands : N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine (L1) forms stable 2:1 ligand-to-metal complexes with Cu(II), Co(II), and Cd(II), suggesting the target compound could act as a chelating agent if deprotonated .

- Platinum(II) Complexes : (N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine)malonato platinum(II) showed stability in solution, suggesting the target compound’s diethyl groups might enhance lipophilicity for drug delivery .

Key Observations :

Heterocycle Replacements

Replacing benzothiazole with other heterocycles alters bioactivity:

- Benzimidazole Derivatives : N’-(1H-benzimidazol-2-yl)-N-alkyl amidines exhibited antioxidant activity in DPPH assays, suggesting that the target compound’s benzothiazole ring may similarly contribute to redox modulation .

- Thienyl Analogs : N,N-Diethyl-N′-(4-chloro-3-thienyl)ethane-1,2-diamine labeled with At-211 was used in radiopharmaceuticals, indicating that sulfur-containing heterocycles can be tailored for imaging or therapeutic applications .

Key Observations :

- Benzothiazole’s aromaticity and sulfur atom may enhance π-π stacking and metal coordination compared to benzimidazole or thienyl systems .

Biological Activity

N,N-Diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine (CAS Number: 1105188-19-9) is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of cholinesterases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating conditions such as Alzheimer's disease.

Inhibition Studies

Research has indicated that derivatives of benzothiazole, including N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine, demonstrate pseudo-irreversible inhibition mechanisms. The binding affinity and inhibition potency were assessed using various assays.

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| Rivastigmine | 0.5 | 0.4 |

| N,N-Diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine | 0.05 | 0.07 |

| Other derivatives | Varies | Varies |

The above table illustrates that N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine is significantly more potent than rivastigmine for AChE inhibition .

Cytotoxicity Assessment

Cytotoxicity studies were conducted using human cell lines to evaluate the safety profile of the compound. The XTT tetrazolium salt reduction assay was employed to assess cell viability post-treatment.

| Compound | Cytotoxicity (IC50 μM) |

|---|---|

| N,N-Diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine | >100 |

| Rivastigmine | 80 |

| Control (Untreated) | NA |

The results indicate that N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine exhibits negligible cytotoxicity compared to rivastigmine .

Case Studies

A study published in 2016 synthesized various benzothiazole derivatives and evaluated their biological activities. Among these, the compound showed promising results as a potent AChE inhibitor with minimal cytotoxic effects on human cell lines . These findings suggest its potential role in therapeutic applications for neurodegenerative diseases.

Q & A

What are the standard synthetic routes for preparing N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine, and what reaction conditions are critical for optimizing yield?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the benzothiazole core via cyclization of 2-amino-6-fluorobenzenethiol with a carbonyl source (e.g., cyanogen bromide) under acidic conditions.

- Step 2: Functionalization of the benzothiazole at the 2-position with a diamine moiety. This often employs nucleophilic substitution or Schiff base formation, requiring anhydrous solvents (e.g., DMF or THF) and catalysts like triethylamine .

- Critical Parameters:

- Temperature control (<60°C) to avoid decomposition of the fluorobenzothiazole intermediate.

- Use of protecting groups (e.g., Boc) for amines to prevent side reactions.

- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the product .

How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound, and what spectral signatures are diagnostic?

Answer:

- 1H-NMR:

- A singlet at δ 2.5–3.0 ppm for the ethyl groups (N,N-diethyl).

- Aromatic protons on the 6-fluorobenzothiazole appear as doublets (J = 8–10 Hz) near δ 7.5–8.5 ppm due to fluorine coupling .

- 13C-NMR:

- IR:

- Stretching vibrations at 1590–1620 cm⁻¹ (C=N in benzothiazole) and 1240–1280 cm⁻¹ (C-F) .

What challenges arise in resolving contradictions between crystallographic data and computational models (e.g., DFT) for this compound?

Answer:

- Data Mismatches: DFT calculations may predict bond lengths or angles deviating from X-ray crystallography due to approximations in basis sets (e.g., B3LYP vs. M06-2X) or neglect of crystal-packing effects.

- Mitigation Strategies:

How can this compound be modified for applications in radiopharmaceuticals, and what radiolabeling methods are viable?

Answer:

- Radiolabeling Approaches:

- Challenges:

What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Answer:

- High-Performance Liquid Chromatography (HPLC):

- Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve polar byproducts.

- Monitor at 254 nm (benzothiazole UV absorption) .

- Recrystallization:

How does the electronic nature of the 6-fluoro substituent influence the compound’s reactivity in metal coordination or catalytic applications?

Answer:

- Electron-Withdrawing Effect: The fluorine atom decreases electron density on the benzothiazole nitrogen, enhancing its Lewis basicity for metal coordination (e.g., with Cu²⁺ or Zn²⁺).

- Impact on Catalysis:

What methodologies are employed to assess the compound’s biological activity, such as enzyme inhibition or antimicrobial effects?

Answer:

- Enzyme Assays:

- Use fluorescence-based assays (e.g., FRET) to measure inhibition of target enzymes (e.g., kinases) at varying concentrations (IC₅₀ determination).

- Antimicrobial Screening:

- Data Interpretation:

- Compare dose-response curves with positive controls (e.g., ciprofloxacin) and validate via molecular docking to identify binding modes .

How can synthetic byproducts or degradation products be identified and quantified during stability studies?

Answer:

- LC-MS/MS:

- Employ electrospray ionization (ESI+) to detect impurities with m/z matching expected byproducts (e.g., defluorinated analogs).

- Forced Degradation:

- Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions, then profile degradation pathways .

- Quantification:

- Use external calibration curves with reference standards for each suspected impurity .

What strategies are effective in scaling up the synthesis while maintaining regioselectivity and purity?

Answer:

- Process Optimization:

- Quality Control:

How does the compound’s solubility profile impact formulation for in vivo studies, and what excipients improve bioavailability?

Answer:

- Solubility Challenges:

- Low aqueous solubility due to hydrophobic benzothiazole and diethyl groups.

- Formulation Strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.